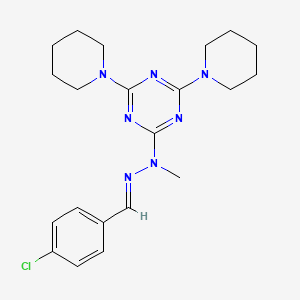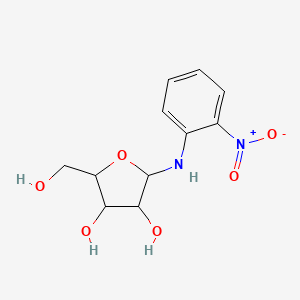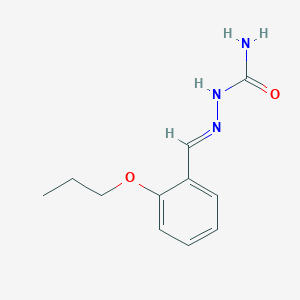
2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione, also known as HNID, is a small molecule that has been widely studied for its potential use in various scientific research applications. HNID is a derivative of naphthalene and isoindole, and its chemical structure makes it a promising candidate for use in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to act through a variety of pathways. 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival. Additionally, 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can reduce oxidative stress in cells. Additionally, 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Additionally, 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro, making it a promising candidate for use in drug discovery and development. However, one limitation of using 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various applications.
Direcciones Futuras
There are several potential future directions for research on 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione and to optimize its use in various applications. Finally, there is potential for the use of 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies to enhance their effectiveness.
Aplicaciones Científicas De Investigación
2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in a variety of scientific research applications, including as an anti-inflammatory agent, an antioxidant, and a potential treatment for cancer. 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in cells. Additionally, 2-(4-hydroxy-1-naphthyl)-1H-isoindole-1,3(2H)-dione has been shown to induce cell death in a variety of cancer cell lines, making it a promising candidate for use in cancer therapy.
Propiedades
IUPAC Name |
2-(4-hydroxynaphthalen-1-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-16-10-9-15(11-5-1-2-6-12(11)16)19-17(21)13-7-3-4-8-14(13)18(19)22/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURIQYSDAVUTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dihydro-1H-inden-1-yl)-N-(2-imidazo[1,2-a]pyridin-3-ylethyl)acetamide](/img/structure/B3858382.png)
![5-bromo-4-chloro-2-{[(2-phenylethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B3858383.png)
![2-[4-(2,3-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3858391.png)

![3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3858421.png)
![3-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B3858431.png)

![N-[4-(benzoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3858442.png)

![3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858457.png)
![potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate](/img/structure/B3858460.png)
![6-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3858468.png)
![3-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858469.png)
![ethyl 5-(5-bromo-2-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3858477.png)